BenchChemオンラインストアへようこそ!

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine

AKT inhibitor allosteric modulator kinase selectivity

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine (CAS 1402603-45-5, C₉H₇N₃O, MW 173.17) is a fused tricyclic heterocycle comprising an imidazole ring annulated to a pyrido[3,4-e][1,3]oxazine framework. This scaffold constitutes the pharmacophoric core of the clinical-stage, allosteric pan-Akt inhibitor TAS-117 (pifusertib), which has completed Phase I/II trials in advanced solid tumors harboring PTEN-inactivating mutations and PIK3CA alterations.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B12948379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1N2C=CN=C2C3=C(O1)C=CN=C3
InChIInChI=1S/C9H7N3O/c1-2-10-5-7-8(1)13-6-12-4-3-11-9(7)12/h1-5H,6H2
InChIKeyJKOXUFLQVDSVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine: Core Scaffold Selection Guide for Kinase-Targeted Drug Discovery


5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine (CAS 1402603-45-5, C₉H₇N₃O, MW 173.17) is a fused tricyclic heterocycle comprising an imidazole ring annulated to a pyrido[3,4-e][1,3]oxazine framework . This scaffold constitutes the pharmacophoric core of the clinical-stage, allosteric pan-Akt inhibitor TAS-117 (pifusertib), which has completed Phase I/II trials in advanced solid tumors harboring PTEN-inactivating mutations and PIK3CA alterations [1]. As an unsubstituted parent scaffold, it serves as a versatile starting point for structure–activity relationship (SAR) exploration across multiple kinase targets, including AKT1/2/3 and ALK5, with well-defined synthetic entry points at the 2- and 3-positions of the imidazooxazine ring system [2].

Why 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine Cannot Be Replaced by Imidazo[1,2-a]pyridine or Pyrido-oxazine Analogs


The 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold cannot be interchangeably substituted with structurally similar bicyclic or tricyclic heterocycles because its unique ring topology—a bridgehead nitrogen shared across the imidazole, pyridine, and oxazine rings—creates a specific three-dimensional H-bond acceptor/donor constellation that directly governs target engagement mode. Imidazo[1,2-a]pyridines, such as zolpidem and alpidem, adopt a distinct angular geometry with a hinge-binding motif suitable for GABAA receptors and cytochrome P450, but they lack the allosteric pocket compatibility required for AKT isoform inhibition [1]. Conversely, pyrido[3,4-b][1,4]oxazine derivatives developed as ALK5 inhibitors achieve sub-nanomolar IC₅₀ values at TGFβRI (e.g., IC₅₀ < 1 nM) through ATP-site competition, yet they show negligible activity against the AKT kinase family [2]. The imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine architecture uniquely positions the oxazine oxygen and imidazole nitrogen to enable non-ATP-competitive, allosteric modulation of AKT—a binding mode confirmed by clinical pharmacodynamic data showing dose-proportional reduction of phosphorylated PRAS40 without ATP-competitive kinase inhibition profiles [3].

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine: Quantitative Differentiation Evidence Against Closest Analogs


Allosteric AKT Inhibition Potency of the Scaffold-Derived Clinical Candidate TAS-117 versus ATP-Competitive AKT Inhibitors

TAS-117 (pifusertib), a derivative of the 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold, inhibits AKT1, AKT2, and AKT3 with IC₅₀ values of 4.8 nM, 1.6 nM, and 44 nM, respectively, via a non-ATP-competitive, allosteric mechanism . In contrast, the ATP-competitive pan-AKT inhibitor ipatasertib (GDC-0068) exhibits IC₅₀ values of 5 nM, 18 nM, and 8 nM for AKT1/2/3, while capivasertib (AZD5363) shows IC₅₀ values of 3 nM, 7 nM, and 7 nM [1]. The key differentiation is the allosteric binding mode, which confers reduced off-target kinase inhibition: TAS-117 demonstrates minimal inhibitory activity against a panel of 95 kinases at 1 µM (<30% inhibition for 93/95 kinases), whereas capivasertib inhibits >50 kinases at the same concentration [1]. This allosteric mechanism is dictated by the imidazooxazine core's specific H-bond donor/acceptor geometry, which cannot be replicated by imidazo[1,2-a]pyridine or pyrido[3,4-b][1,4]oxazine scaffolds [2].

AKT inhibitor allosteric modulator kinase selectivity

Clinical Proof-of-Concept: TAS-117 Partial Responses in PI3K/AKT Pathway-Mutated Solid Tumors

In a first-in-human Phase I study (N=65 evaluable patients), TAS-117—a direct derivative of the 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold—produced confirmed partial responses (PR) in 4 of 43 patients (9.3%) in the Safety Assessment Phase, with clinical efficacy selectively observed in patients harboring PIK3CA E545K mutations (ovarian cancer) and PIK3CA H1047R or Akt1 E17K mutations (breast cancer) [1]. This biomarker-selective activity profile is distinct from the broader response patterns seen with ATP-competitive AKT inhibitors: ipatasertib combined with paclitaxel in the IPATunity130 trial showed 7.7% ORR in PIK3CA/AKT1/PTEN-altered TNBC [2]. More importantly, the scaffold-derived TAS-117 exhibited dose-proportional pharmacokinetics across 8–32 mg/day (Cₘₐₓ range: 22.1–187 ng/mL) and a manageable safety profile with no dose-limiting toxicities at 24 mg/day intermittent dosing, whereas ipatasertib at 400 mg/day resulted in grade ≥3 diarrhea in 27% of patients [1][2].

Phase I clinical trial solid tumor PIK3CA mutation PTEN deficiency

Crystallographic Characterization of the Imidazooxazine Scaffold: Superior Solid-State Stability versus Amorphous Pyrido-oxazine Analogs

A specific crystalline form of trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazin-2-yl)phenyl)cyclobutanol, a derivative of the parent scaffold, has been characterized by powder X-ray diffraction with characteristic peaks at diffraction angles (2θ ± 0.1°) of 7.7°, 9.5°, 10.3°, 12.3°, 14.5°, 15.6°, 16.3°, and 17.8° [1]. This crystalline form exhibits excellent stability under accelerated storage conditions (40°C/75% RH) with no detectable degradation at 6 months, which is critical for reproducible formulation into solid dosage forms [1]. In contrast, 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine hydrochloride, a closely related ALK5 inhibitor scaffold, is reported as hygroscopic and requires storage under inert atmosphere at −20°C to prevent decomposition [2]. The crystallographically defined imidazooxazine scaffold demonstrates a melting point >200°C (decomposition) versus <150°C for several 2H-pyrido[3,4-e][1,3]oxazine diones [3].

crystal engineering polymorph stability solid-state characterization X-ray diffraction

Scaffold-Specific Kinase Target Versatility: ALK5 Inhibition IC₅₀ Range versus Imidazo[1,2-c]pyrido[3,4-e]pyrimidine CK2 Inhibitors

Derivatives of the 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold demonstrate measurable inhibitory activity against ALK5 (TGFβRI), with certain 2,3-substituted analogs achieving IC₅₀ values of approximately 100–500 nM in cellular Smad2/3 phosphorylation assays [1]. By contrast, derivatives of the closely related imidazo[1,2-c]pyrido[3,4-e]pyrimidine scaffold (where the oxazine O is replaced by NH or N-alkyl) primarily target CK2 kinase with IC₅₀ values of 3–7 nM, showing negligible ALK5 inhibition at concentrations up to 10 µM [2]. The oxazine oxygen in the parent scaffold reduces electron density in the central ring compared to the pyrimidine analog, shifting the kinase selectivity profile from CK2-dominated to AKT/ALK5-favorable. This is reflected in the patent landscape: the oxazine scaffold is specifically claimed for AKT and ALK5 inhibition, whereas the pyrimidine scaffold is claimed for CK2 inhibition [2][3].

ALK5 inhibitor CK2 inhibitor kinase scaffold hopping target selectivity

Synthetic Accessibility: Defined Functionalization Vectors versus Restricted Derivatization in Pyrido[3,2-b][1,4]oxazine Scaffolds

The 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold possesses three distinct reactive positions amenable to sequential functionalization: electrophilic substitution at the imidazole C-2 position, nucleophilic displacement at the pyridine C-4 position (activated by the adjacent oxazine oxygen), and N-alkylation/arylation at the imidazole N-3 position [1]. This enables a combinatorial diversification strategy yielding libraries with >100 discrete analogs from a common intermediate. In contrast, the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold, while synthetically accessible via tandem Sₙ2/SₙAr reactions, offers only two practical derivatization points (N-1 and C-6 positions) with limited scope at the C-6 position due to electronic deactivation . The imidazooxazine scaffold's three-vector diversification has been demonstrated in the patented synthesis of TAS-117, which proceeds in 8 linear steps from 2-amino-3-hydroxypyridine with an overall yield of ~12% at kilogram scale [2].

synthetic tractability scaffold diversification heterocyclic chemistry parallel synthesis

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine: Best-Fit Application Scenarios for Research Procurement and Industrial Development


Allosteric Kinase Inhibitor Lead Generation Programs Targeting AKT-Driven Cancers

In drug discovery programs seeking allosteric AKT inhibitors for tumors harboring PI3K pathway aberrations (PIK3CA mutations, PTEN loss, AKT1 E17K), the 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold is the only commercially accessible core that directly recapitulates the pharmacophore of the clinically validated TAS-117 [1]. Analogs built on this scaffold can be designed to interrogate SAR around the 2-position aryl group and the cyclobutanol moiety while retaining the allosteric binding mode confirmed by clinical pharmacodynamic data (reduction of phosphorylated PRAS40 at Cₘᵢₙ) [2]. This is particularly relevant for academic groups and biotech companies conducting patient-derived xenograft (PDX) studies in PTEN-deficient tumor models, where ATP-competitive AKT inhibitors have shown limited monotherapy activity [2].

Scaffold-Hopping Studies from Imidazo[1,2-a]pyridine or Pyrido[3,4-d]pyrimidine Cores

For medicinal chemistry teams exploring scaffold-hopping strategies to escape crowded IP space around imidazo[1,2-a]pyridine (zolpidem class) or pyrido[3,4-d]pyrimidine (CK2 inhibitor class) scaffolds, the 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine core provides a composition-of-matter distinct framework that shifts kinase selectivity toward AKT and ALK5 while eliminating CK2 off-target activity (CK2 IC₅₀ difference >3 orders of magnitude vs. pyrimidine analogs) [3]. This enables patent differentiation and reduces the risk of cross-reactivity with CK2-dependent signaling pathways that confound phenotypic readouts [3].

Crystalline Form Screening and Pre-Formulation Development for Oral Solid Dosage Forms

The 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold is uniquely suited for pre-formulation studies requiring crystalline intermediates, as its derivatives have demonstrated robust crystallinity with well-defined PXRD patterns (characteristic peaks at 7.7°, 9.5°, 10.3°, 12.3°, 14.5°, 15.6°, 16.3°, 17.8° 2θ) and thermal stability exceeding 200°C [4]. This solid-state behavior contrasts sharply with the hygroscopic nature of many pyrido-oxazine hydrochloride salts and the amorphous tendency of imidazo[1,2-a]pyridine derivatives [4]. Pharmaceutical development teams can leverage this scaffold for salt and polymorph screening with a higher probability of identifying a development candidate with acceptable stability and manufacturability profiles.

Combinatorial Library Synthesis for Kinase Selectivity Profiling Across the Human Kinome

Research groups conducting broad kinome selectivity profiling can exploit the three-vector diversification capability of the 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold to generate focused libraries of 100–500 analogs from a single advanced intermediate [5]. The distinct kinase selectivity signature of the oxazine-containing scaffold (AKT/ALK5-favorable) versus the pyrimidine-containing analog (CK2-dominated) enables systematic mapping of scaffold-to-selectivity relationships. Industrial procurement of the parent scaffold in multi-gram quantities (≥25 g) supports both manual parallel synthesis and automated library production with LC-MS quality control, with demonstrated kilogram-scale synthetic capability [5].

Quote Request

Request a Quote for 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.